Cas no 325980-10-7 (4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

4-Cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a structurally distinct benzothiazole derivative with potential applications in medicinal chemistry and material science. The compound features a cyano-substituted benzamide moiety linked to a dihydrobenzothiazole scaffold, which may confer unique electronic and steric properties. Its rigid, conjugated structure suggests utility as an intermediate in synthesizing heterocyclic compounds or as a ligand in coordination chemistry. The presence of both electron-withdrawing (cyano) and electron-donating (methyl) groups could enhance reactivity in targeted synthetic pathways. This compound's defined stereochemistry (E-configuration) and fused ring system may also contribute to selectivity in binding interactions, making it a candidate for further pharmacological or catalytic studies.
4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
325980-10-7 structure
Product Name:4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS No:325980-10-7
MF:C17H13N3OS
MW:307.369621992111
CID:6174428
PubChem ID:4245151
Update Time:2025-06-26

4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • 4-cyano-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
    • Oprea1_383805
    • 4-cyano-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • F0214-0213
    • (E)-4-cyano-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
    • 325980-10-7
    • AKOS003629163
    • Inchi: 1S/C17H13N3OS/c1-11-3-8-14-15(9-11)22-17(20(14)2)19-16(21)13-6-4-12(10-18)5-7-13/h3-9H,1-2H3/b19-17-
    • InChI Key: FQOXTPUIHHLFGX-ZPHPHTNESA-N
    • SMILES: S1/C(=N\C(C2C=CC(C#N)=CC=2)=O)/N(C)C2C=CC(C)=CC1=2

Computed Properties

  • Exact Mass: 307.07793322g/mol
  • Monoisotopic Mass: 307.07793322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 81.8Ų

4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>

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Additional information on 4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 325980-10-7): An Overview

4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 325980-10-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles and is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is C18H15N3OS. The compound features a benzothiazole ring system conjugated with a cyano group and an amide linkage. The presence of these functional groups imparts unique chemical properties to the molecule, making it a subject of interest for various applications in medicinal chemistry. The molecular weight of the compound is approximately 317.4 g/mol.

The physical properties of 4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide include its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is generally insoluble in water but can be dissolved in basic or acidic media. The compound exhibits good thermal stability and can be stored at room temperature under dry conditions.

Synthesis Methods

The synthesis of 4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has been reported in several studies. One common method involves the condensation reaction between 4-cyanobenzoyl chloride and 2E)-3,6-dimethyl-2,3-dihydrobenzo[d]thiazol-2(3H)-ylideneamine in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions and yields the desired product in good purity and yield.

An alternative synthetic route involves the reaction of 4-cyanobenzoyl chloride with 2E)-3,6-dimethylbenzo[d]thiazol-2(3H)-ylideneamine using microwave-assisted synthesis. This method offers several advantages over conventional heating methods, including shorter reaction times and higher yields. The use of microwave-assisted synthesis has been shown to enhance the efficiency and reproducibility of the reaction.

Biological Activities

4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has been investigated for its potential biological activities in various preclinical studies. One of the most notable findings is its antitumor activity against several cancer cell lines. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on human breast cancer cells (MCF-7), prostate cancer cells (PC-3), and colon cancer cells (HCT116).

The mechanism of action of 4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide involves the induction of apoptosis through the activation of caspase pathways. Additionally, it has been shown to inhibit cell proliferation by interfering with key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings suggest that this compound may have therapeutic potential as an anticancer agent.

Beyond its antitumor activity, 4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has also been studied for its anti-inflammatory properties. In vivo studies using animal models have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These results indicate that it may have applications in the treatment of inflammatory diseases.

Clinical Trials and Future Prospects

To date, no clinical trials have been conducted with 4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide. However, preclinical studies have provided strong evidence for its potential therapeutic applications. Further research is needed to evaluate its safety and efficacy in human subjects.

Ongoing research efforts are focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce potential side effects. Additionally, efforts are being made to develop novel formulations that can improve its delivery to target tissues.

In conclusion, 4-cyano-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-yli denebenzamide (CAS No. 325980-10-7) is a promising compound with a range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research.

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